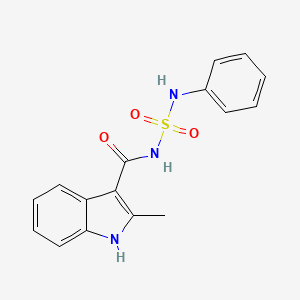

2-methyl-N-(phenylsulfamoyl)-1H-indole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Chemical Properties

Cyclization and Formation of Benzothiazepinones : Studies have shown that certain N-alkylated indole carboxamides, similar in structure to 2-methyl-N-(phenylsulfamoyl)-1H-indole-3-carboxamide, can cyclize under certain conditions to form indolo[3,2-b]-1,5-benzothiazepinones. This process is significant in the synthesis of complex heterocyclic compounds (Eggers et al., 2007).

Synthesis of Novel Indole Derivatives : The creation of novel indole derivatives, including those with sulfur-containing substituents, has been explored. These derivatives, related to 2-methyl-N-(phenylsulfamoyl)-1H-indole-3-carboxamide, have potential applications in developing new chemical entities with varied biological activities (Unangst et al., 1987).

Development of Nano Organo Solid Acids : Research involving compounds structurally related to 2-methyl-N-(phenylsulfamoyl)-1H-indole-3-carboxamide has led to the development of novel, biological-based nano organocatalysts. These catalysts have applications in synthesizing various aromatic compounds under mild and green conditions (Zolfigol et al., 2015).

Catalysis and Reaction Mechanisms

Cascade Radical Reactions : The compound and its analogs have been used to study cascade radical reactions, which are critical in synthesizing complex organic structures like thiochromeno[2,3-b]indoles (Benati et al., 2003).

Synthesis of Pyrimido[5,4-b]indole Derivatives : Research has demonstrated the use of similar indole derivatives in synthesizing 5H-pyrimido[5,4-b]indole derivatives, highlighting their potential in developing new pharmaceuticals and research chemicals (Shestakov et al., 2009).

One-Pot Synthesis Techniques : Efficient one-pot synthesis methods for creating sulfanyl and sulfinyl 1H-indoles, closely related to the compound , have been developed. These methods are significant for streamlining the production of complex organic molecules (Kobayashi et al., 2013).

Biological and Pharmacological Studies

Antidiabetic Agent Synthesis : Indole carboxylic acid derivatives, which are structurally similar to 2-methyl-N-(phenylsulfamoyl)-1H-indole-3-carboxamide, have been synthesized and evaluated for their antidiabetic activity, representing a potential area of pharmacological research (Choudhary et al., 2011).

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors : Novel HIV-1 inhibitors have been developed using indole-2-carboxamides, indicating the potential of similar compounds in antiviral research (Alexandre et al., 2011).

NMDA Receptor Antagonists : The development of indole-2-carboxamides as NMDA receptor antagonists, a class of compounds with potential neuroprotective and therapeutic applications, has been explored (Baron et al., 2005).

Antituberculosis Agents : Research into indole-2-carboxamides has uncovered their promise as antituberculosis agents, suggesting the potential of structurally related compounds in treating bacterial infections (Kondreddi et al., 2013).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-methyl-N-(phenylsulfamoyl)-1H-indole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c1-11-15(13-9-5-6-10-14(13)17-11)16(20)19-23(21,22)18-12-7-3-2-4-8-12/h2-10,17-18H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEFDJUYLVCCIGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)NS(=O)(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-(phenylsulfamoyl)-1H-indole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-2-yl)methanone](/img/structure/B2819791.png)

![ethyl 4-[({[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2819795.png)

![(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2819797.png)

![N-(4-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2819798.png)

![N-(3-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2819800.png)

![N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)pyridine-4-carboxamide](/img/structure/B2819802.png)

![N-[(4-fluorophenyl)methyl]-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2819807.png)

![4-[(2-Nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B2819809.png)